But-3-yn-2-yl methanesulfonate But-3-yn-2-yl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 59967-06-5
VCID: VC4579007
InChI: InChI=1S/C5H8O3S/c1-4-5(2)8-9(3,6)7/h1,5H,2-3H3
SMILES: CC(C#C)OS(=O)(=O)C
Molecular Formula: C5H8O3S
Molecular Weight: 148.18

But-3-yn-2-yl methanesulfonate

CAS No.: 59967-06-5

Cat. No.: VC4579007

Molecular Formula: C5H8O3S

Molecular Weight: 148.18

* For research use only. Not for human or veterinary use.

But-3-yn-2-yl methanesulfonate - 59967-06-5

Specification

CAS No. 59967-06-5
Molecular Formula C5H8O3S
Molecular Weight 148.18
IUPAC Name but-3-yn-2-yl methanesulfonate
Standard InChI InChI=1S/C5H8O3S/c1-4-5(2)8-9(3,6)7/h1,5H,2-3H3
Standard InChI Key ZXTGFMXFEMKHHX-UHFFFAOYSA-N
SMILES CC(C#C)OS(=O)(=O)C

Introduction

PropertyValueSource
Molecular FormulaC₅H₈O₃S
Molecular Weight148.18 g/mol
SMILESCC(C#C)OS(=O)(=O)C
InChIKeyZXTGFMXFEMKHHX-UHFFFAOYSA-N

Synthesis and Preparation Methods

But-3-yn-2-yl methanesulfonate is synthesized via nucleophilic substitution of but-3-yn-2-ol with methanesulfonyl chloride (MsCl) in the presence of a base .

Laboratory-Scale Synthesis

Reaction Scheme:
But-3-yn-2-ol + CH₃SO₂Cl → But-3-yn-2-yl methanesulfonate + HCl

Optimized Conditions:

ParameterValueRationale
BaseTriethylamine (1.5 eq)Neutralizes HCl; avoids side reactions .
SolventAnhydrous CH₂Cl₂Prevents hydrolysis of MsCl.
Temperature0–5°CSuppresses thermal decomposition .
Reaction Time2–3 hoursEnsures >90% conversion .

Purification:

  • Workup: Aqueous extraction (H₂O/NaHCO₃) followed by drying (MgSO₄).

  • Chromatography: Silica gel (EtOAc/hexanes) to isolate the product .

Industrial-Scale Production

While specific industrial protocols are undisclosed, large-scale synthesis mirrors laboratory methods, with adjustments for continuous flow systems and automated purification .

Chemical Properties and Reactivity

The compound’s reactivity is governed by its methanesulfonate and alkyne groups.

Nucleophilic Substitution

The methanesulfonate group acts as a leaving group, enabling substitutions with amines, alcohols, or thiols. For example:
Reaction:
But-3-yn-2-yl methanesulfonate + NaOH → But-3-yn-2-ol + CH₃SO₃⁻Na⁺ .

Alkyne Reactivity

The terminal alkyne participates in:

  • Huisgen Cycloaddition: Forms 1,2,3-triazoles with azides under Cu(I) catalysis .

  • Hydrogenation: Reduced to but-2-enyl derivatives using H₂/Pd-C .

Stability and Degradation

  • Thermal Stability: Decomposes above 50°C, releasing SO₂ and H₂S .

  • Hydrolytic Sensitivity: Stable in anhydrous conditions but hydrolyzes in aqueous media .

Applications in Organic Synthesis

Complex Molecule Synthesis

But-3-yn-2-yl methanesulfonate is pivotal in constructing polycyclic frameworks. For instance:

  • Paleo-soraphen Synthesis: Used in the NHK coupling step to assemble the C1–C29 backbone .

  • Macrolactone Formation: Participates in ring-closing metathesis (RCM) to generate macrocyclic scaffolds .

ApplicationKey ReactionYield (%)Source
Macrocyclic SynthesisRCM with Grubbs catalyst65–85
Click ChemistryAzide-alkyne cycloaddition85

Chiral Synthesis

The (2R)-enantiomer serves as a chiral precursor in asymmetric catalysis. For example:

  • Evans Aldol Reaction: Forms stereocontrolled aldol adducts for natural product synthesis .

Biological and Pharmacological Research

Biochemical Interactions

  • Enzyme Modification: Reacts with nucleophilic residues (e.g., cysteine, lysine) in proteins, enabling covalent inhibition .

  • Antiviral Studies: Derivatives inhibit viral glycosidases by alkylation, reducing viral replication.

TargetMechanismOutcome
Cannabinoid ReceptorsAlkylation of CB1 ligandsEnhanced binding affinity
Viral GlycosidasesCovalent modificationReduced replication
HazardClassification (GHS)Precaution
ToxicityAcute Tox. 4 (Oral)Avoid ingestion; use PPE .
IrritationSkin/Irrit. 2, Eye Dam. 2AWear gloves/goggles .
FlammabilityHighly flammableUse explosion-proof equipment .

Storage:

  • Conditions: –20°C in airtight containers under inert gas.

  • Disposal: Neutralize with NaHCO₃ before disposal .

Comparative Analysis with Analogues

CompoundStructureReactivityApplications
But-3-yn-1-yl MsTerminal sulfonateLower nucleophilic substitution rateClick chemistry
Ethyl MsSaturated chainStable, less reactiveAlkylation agents

Case Studies and Research Findings

Synthesis of Paleo-soraphen A

Key Steps:

  • NHK Coupling: But-3-yn-2-yl methanesulfonate reacts with a vinyl iodide under Pd catalysis .

  • Macrolactonization: Shiina conditions (2,4,6-trichlorobenzoyl chloride) form the 24-membered ring .
    Outcome: A 23-step synthesis vs. 32 steps in earlier routes .

Click Chemistry Applications

Reaction:
But-3-yn-2-yl methanesulfonate + Benzyl azide → 1,2,3-Triazole derivative .
Catalyst: Ru(II) complexes achieve >85% yield under mild conditions.

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